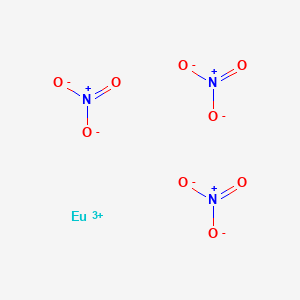

Europium nitrate

Descripción general

Descripción

Europium nitrate is a chemical compound that is often used in the synthesis of luminescent materials. It is a source of europium ions, which are known for their bright luminescence, particularly when incorporated into various host matrices or complexed with organic ligands. The compound is typically used in the form of europium nitrate hexahydrate, Eu(NO3)3·6H2O, which has been studied for its thermal properties .

Synthesis Analysis

The synthesis of europium-doped materials involves the incorporation of europium nitrate into host matrices. For example, europium-doped bismuth fluoride and bismuth oxyfluoride particles are synthesized using a homogeneous precipitation reaction with bismuth nitrate and sodium tetrafluoroborate precursors in polyol-based solvents . Similarly, europium incorporated ZnO-graphene nanocomposites are synthesized using a solvothermal process with varying europium nitrate to zinc acetate molar ratios . The mechanochemical synthesis of europium nitrate with 1,10-phenanthroline results in nanosized globules, which exhibit unique luminescent and magnetic properties .

Molecular Structure Analysis

The molecular structure of europium nitrate complexes can vary depending on the ligands and synthesis methods used. For instance, europium nitrate complexes with multipodal ligands have been synthesized and characterized, showing that the europium ions are coordinated by oxygen atoms from various functional groups . The coordination behavior of europium nitrate with neutral erythritol has also been studied, revealing a 10-coordinated structure involving nitrate ions and hydroxyl groups .

Chemical Reactions Analysis

Europium nitrate undergoes thermal decomposition in a complex step-wise process, starting with the condensation of the initial monomer into a cyclic cluster and progressing through the loss of water and nitric acid to form intermediate amorphous oxynitrates. Eventually, the compound decomposes further, releasing nitrogen dioxide and oxygen, and transforms into europium oxide .

Physical and Chemical Properties Analysis

The physical and chemical properties of europium nitrate and its complexes are closely related to their luminescent and magnetic characteristics. The luminescence intensity of europium-doped materials can be influenced by factors such as the crystallinity of the host matrix, the presence of oxygen, and the amount of dopant . The solvent used in the synthesis of europium nitrate complexes can also affect their fluorescence properties . The thermal properties of europium nitrate hexahydrate have been studied, showing no phase transitions up to its melting point and detailing its decomposition process . Additionally, the luminescent and magnetic properties of europium nitrate complexes with 1,10-phenanthroline have been investigated, demonstrating correlations between these properties and the synthesis method .

Aplicaciones Científicas De Investigación

1. Phyto-Extraction and Spectroscopic Analysis

Europium(III) nitrate has been explored for its binding to alfalfa biomass, an investigation significant for its potential in nuclear waste management and cancer therapy. The study employed X-ray absorption spectroscopy (XAS) to discern the interaction between europium(III) nitrate and alfalfa, noting a binding of about 80% to native alfalfa biomass. This research holds promise for environmental and therapeutic applications (Parsons et al., 2002).

2. Complex Formation with Chloride Ions

Research into the complex formation of europium(III) with nitrate ions in high molar perchloric acid and sodium perchlorate solutions has provided insights into the stability constants of these complexes. This study is vital for understanding the chemical behavior of europium in various environments (Sekine et al., 1967).

3. Structural and Spectroscopic Investigations

Investigations into the macrocyclic europium(III) complex, involving europium(III) trinitrato, have shed light on its crystal structure and spectroscopic properties. This study contributes to our understanding of the coordination chemistry of europium complexes (Bünzli et al., 1988).

4. Solvent Extraction for Medical Applications

Europium nitrate has been used in the separation of samarium from europium, a process crucial for producing high-purity medical samarium-153. This research plays a significant role in the field of nuclear medicine and radiopharmaceuticals (Van de Voorde et al., 2018).

5. Recovery from Spent Fluorescent Lamps

The recovery of europium nitrate from the powder inside fluorescent lamps is another area of research. This process is essential for recycling and managing electronic waste, offering a pathway to retrieve valuable materials (Rabah, 2008).

6. Luminescence Spectroscopy in Aqueous Solutions

Europium(III) nitrate's speciation in aqueous solutions has been studied using direct excitation europium(III) luminescence spectroscopy. This research aids in understanding the luminescent properties of europium compounds, which is crucial for various analytical and diagnostic applications (Andolina et al., 2009).

Safety And Hazards

Propiedades

IUPAC Name |

europium(3+);trinitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Eu.3NO3/c;3*2-1(3)4/q+3;3*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAGGCOKRLXYWIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Eu+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Eu(NO3)3, EuN3O9 | |

| Record name | Europium(III) nitrate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Europium(III)_nitrate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80890643 | |

| Record name | Europium(III) nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80890643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hexahydrate: White to off-white odorless crystals; [GFS Chemicals MSDS] | |

| Record name | Europium nitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20901 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Europium nitrate | |

CAS RN |

10138-01-9 | |

| Record name | Nitric acid, europium(3+) salt (3:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010138019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Europium(III) nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80890643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Acetyl-10-ethoxy-11-methoxyspiro[5-azatricyclo[6.3.1.04,12]dodeca-1(12),8,10-triene-2,4'-cyclohexa-2,5-diene]-1'-one](/img/structure/B155197.png)

![Benzo[b]thiophen-3(2H)-one, 2-diazo-, 1,1-dioxide](/img/structure/B155201.png)